molecular formula C13H22NO4PS B133127 Fenamiphos sulfoxide CAS No. 31972-43-7

Fenamiphos sulfoxide

Cat. No.: B133127
CAS No.: 31972-43-7
M. Wt: 319.36 g/mol
InChI Key: LUQMWGMGWJEGAT-UHFFFAOYSA-N
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Description

Fenamiphos sulfoxide is a metabolite of fenamiphos, an organophosphorus insecticide and nematicide. Fenamiphos is widely used in agriculture to control nematodes and other pests. This compound is formed through the oxidation of fenamiphos and retains the toxic properties of the parent compound. It is known for its high toxicity to mammals and its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function .

Mechanism of Action

Target of Action

Fenamiphos sulfoxide, like other organophosphorus compounds, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the functioning of nerve cells as it catalyzes the rapid hydrolysis of acetylcholine .

Mode of Action

This compound inhibits the action of AChE . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can then interfere with the transmission of signals in the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves .

Pharmacokinetics

This compound is a metabolite of fenamiphos, an organophosphorus insecticide and nematicide . It is moderately soluble in water and has a low volatility .

Result of Action

The inhibition of AChE by this compound leads to an overstimulation of the nervous system. This can result in a range of effects, from mild symptoms such as salivation and eye watering, to more severe effects such as muscle tremors, respiratory distress, and in extreme cases, death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water and low volatility suggest that it could potentially contaminate water bodies through runoff from treated sites . Additionally, its persistence in the environment can be influenced by factors such as soil type, temperature, and rainfall .

Biochemical Analysis

Biochemical Properties

Fenamiphos Sulfoxide plays a significant role in biochemical reactions. It is a metabolite formed through the oxidation of Fenamiphos . The transformation process involves various enzymes and proteins, although specific biomolecules it interacts with are not fully identified .

Cellular Effects

It’s parent compound, Fenamiphos, is known to be highly toxic to mammals, acting as a cholinesterase inhibitor and a neurotoxicant . It’s plausible that this compound may have similar effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fenamiphos, its parent compound, is known to inhibit the enzyme acetylcholinesterase (AChE), which plays a crucial role in the functioning of nerve cells .

Temporal Effects in Laboratory Settings

Fenamiphos and its degradation products, including this compound, have been detected in environmental samples, suggesting that they may persist for some time .

Dosage Effects in Animal Models

Fenamiphos, its parent compound, is known to be extremely hazardous to mammals, with high acute toxicity .

Metabolic Pathways

This compound is a part of the metabolic pathway of Fenamiphos. Fenamiphos is primarily oxidized to this compound, which can then be further oxidized or hydrolyzed .

Transport and Distribution

Fenamiphos, its parent compound, is moderately soluble in water and has a low volatility, suggesting that it may be transported and distributed within biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenamiphos sulfoxide is typically synthesized through the oxidation of fenamiphos. The oxidation can be carried out using various oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually performed in an organic solvent like acetonitrile or methanol, and the temperature is maintained at around 25-30°C to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors allows for better control over reaction conditions and higher efficiency. The oxidizing agents are carefully chosen to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fenamiphos sulfoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: The hydrolysis reaction is facilitated by soil bacteria such as Brevibacterium sp.

Major Products:

Scientific Research Applications

Fenamiphos sulfoxide has several applications in scientific research:

Comparison with Similar Compounds

Fenamiphos sulfoxide stands out due to its specific use in nematode control and its significant environmental persistence, making it a compound of interest in both agricultural and environmental research.

Properties

IUPAC Name

N-[ethoxy-(3-methyl-4-methylsulfinylphenoxy)phosphoryl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22NO4PS/c1-6-17-19(15,14-10(2)3)18-12-7-8-13(20(5)16)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQMWGMGWJEGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22NO4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8037548
Record name Fenamiphos sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31972-43-7
Record name Fenamiphos sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031972437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenamiphos sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenamiphos sulfoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENAMIPHOS SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9KC714FKU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does fenamiphos sulfoxide affect nematodes?

A1: this compound, along with its parent compound fenamiphos, acts by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission in nematodes. [] This disruption leads to paralysis and ultimately death of the nematodes. [] Interestingly, this compound exhibits higher nematicidal activity than fenamiphos itself. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C13H20NO3PS, and its molecular weight is 301.36 g/mol. While the provided research papers do not explicitly mention spectroscopic data, they utilize various analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to identify and quantify this compound in environmental samples. [, , ]

Q3: How does this compound behave in soil, and what are the implications for water contamination?

A4: this compound generally exhibits lower sorption to soil particles compared to fenamiphos. [, , ] This lower sorption, coupled with its persistence, increases its potential for leaching through the soil profile and contaminating groundwater resources. [, , ] Land use practices like clearing natural vegetation for agriculture can further reduce soil organic carbon content, potentially exacerbating this compound leaching. []

Q4: Does this compound pose any risks to aquatic organisms?

A6: While specific toxicity data for this compound is limited in the provided research, it is considered highly toxic to aquatic invertebrates. [] This toxicity, combined with its potential for leaching into water bodies, raises concerns about its impact on aquatic ecosystems. []

Q5: How is this compound typically analyzed in environmental samples?

A7: Researchers frequently employ chromatographic techniques like GC-MS and HPLC for analyzing this compound in soil and water samples. [, , ] These methods offer high sensitivity and selectivity, enabling the detection and quantification of trace amounts of this pesticide metabolite. [, ] Additionally, capillary electrophoresis (CE) has emerged as a valuable tool for simultaneous enantioselective determination of fenamiphos and its metabolites, including this compound, in soil samples. []

Q6: Are there any strategies to mitigate the potential risks associated with this compound?

A8: Research suggests incorporating coal into the soil might help retard the movement of fenamiphos and its metabolites, including this compound. [] This approach could potentially minimize leaching and reduce groundwater contamination. Further research is necessary to evaluate the long-term efficacy and environmental implications of this mitigation strategy.

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